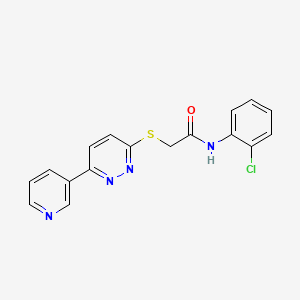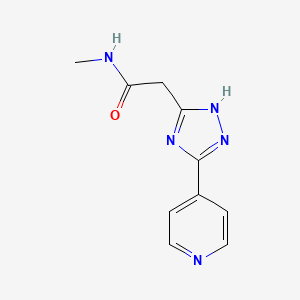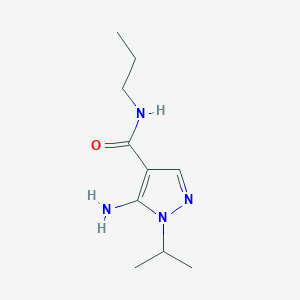![molecular formula C16H12N2O2S2 B2371974 N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide CAS No. 865659-19-4](/img/structure/B2371974.png)
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide” is a chemical compound with the molecular formula C16H12N2O2S2 . It has a molecular weight of 328.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 328.42 . Other specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Antimicrobial Applications
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide and its derivatives have been explored for their antimicrobial properties. A study synthesized quinoline derivatives clubbed with sulfonamide moiety, displaying significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Synthesis and Photophysical Properties
Efficient synthesis methods for pyrrolo-/indolo[1,2-a]quinolines, related to this compound, have been reported. These methods include a one-pot protocol synthesizing tri- and tetracyclic heterocycles. The photophysical properties of these compounds have also been studied, highlighting their potential applications in organic synthesis and medicinal chemistry (Organic letters, 2014).
Biological Functions and Synthesis Methods
The pyrroloquinoline structure, closely related to this compound, is noted for its diverse biological functions, including analgesic, anti-inflammatory, anti-epileptic, and anticancer activities. Innovative synthesis methods for these compounds have been developed, addressing the need for more efficient production processes in pharmaceutical research (Bulletin of The Korean Chemical Society, 2015).
Antibacterial Activity
Novel pyrroloquinolines were synthesized using a molecular hybridization approach and evaluated for antibacterial activity. This synthesis approach and the observed activity against various bacterial strains demonstrate the potential of this compound derivatives in developing new antibacterial agents (Green Chemistry Letters and Reviews, 2017).
Antitumor Applications
Compounds structurally related to this compound, like 1H-pyrrolo[3,4-b]quinolin-3(2H)-one, have been identified as potential selective antitumor agents. Synthesis techniques and evaluations against human cancer cell lines have been conducted, highlighting their effectiveness in inhibiting neuroblastoma cell growth (Medicinal Chemistry Research, 2012).
Properties
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTPNBWSOKFDTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
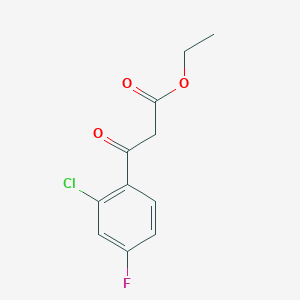
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)
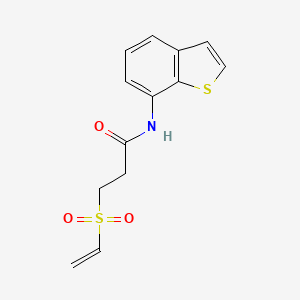
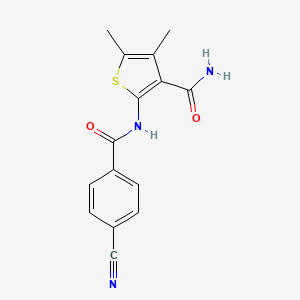
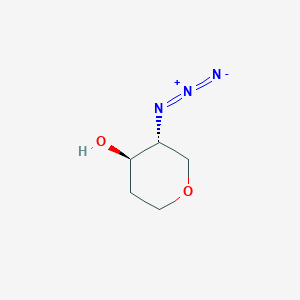
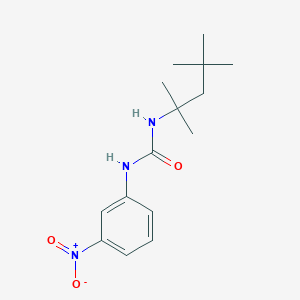
![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)


![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)
